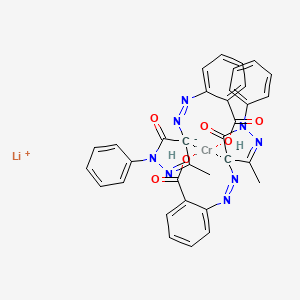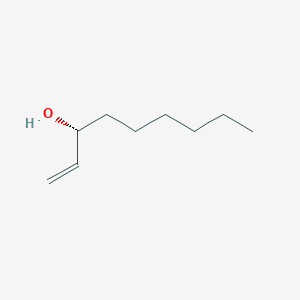
(3R)-1-Nonen-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-1-Nonen-3-ol: is an organic compound with the molecular formula C9H18O It is a chiral alcohol with a double bond located at the first carbon and a hydroxyl group at the third carbon in the R-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-Nonen-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 1-Nonen-3-one using chiral catalysts. This method ensures the selective formation of the (3R)-enantiomer. Another method involves the hydroboration-oxidation of 1-Nonene, followed by stereoselective reduction.
Industrial Production Methods: Industrial production of this compound typically involves large-scale asymmetric reduction processes. These processes use chiral catalysts and are optimized for high yield and purity. The reaction conditions are carefully controlled to maintain the stereoselectivity and prevent the formation of unwanted by-products.
Analyse Chemischer Reaktionen
Types of Reactions: (3R)-1-Nonen-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to form (3R)-Nonan-3-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) is a common method for reducing the double bond.
Substitution: Reagents like PBr3 (Phosphorus tribromide) can be used to substitute the hydroxyl group with a bromine atom.
Major Products:
Oxidation: Formation of 1-Nonen-3-one or 1-Nonanal.
Reduction: Formation of (3R)-Nonan-3-ol.
Substitution: Formation of 1-Bromo-3-nonene.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3R)-1-Nonen-3-ol is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound is used as a model compound to study enzyme-catalyzed reactions involving chiral alcohols. It is also used in the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives are studied for their antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its pleasant odor makes it a valuable ingredient in perfumes and food additives.
Wirkmechanismus
The mechanism of action of (3R)-1-Nonen-3-ol involves its interaction with specific molecular targets. In enzymatic reactions, the hydroxyl group and the double bond play crucial roles in binding to the active site of enzymes. The stereochemistry of the compound ensures selective interactions with chiral receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
(3S)-1-Nonen-3-ol: The enantiomer of (3R)-1-Nonen-3-ol with opposite stereochemistry.
1-Nonen-3-one: The oxidized form of this compound.
(3R)-Nonan-3-ol: The reduced form of this compound.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in stereoselective reactions makes it a valuable compound in asymmetric synthesis. The presence of both a hydroxyl group and a double bond allows for diverse chemical transformations, enhancing its versatility in various applications.
Eigenschaften
CAS-Nummer |
79646-41-6 |
|---|---|
Molekularformel |
C9H18O |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
(3R)-non-1-en-3-ol |
InChI |
InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-8H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
DWUPJMHAPOQKGJ-VIFPVBQESA-N |
Isomerische SMILES |
CCCCCC[C@H](C=C)O |
Kanonische SMILES |
CCCCCCC(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-3-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)propan-1-amine oxide;hydrochloride](/img/structure/B12716970.png)
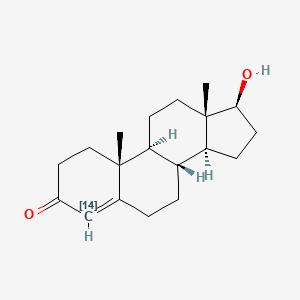
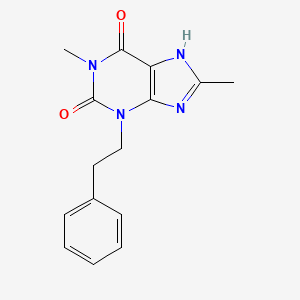


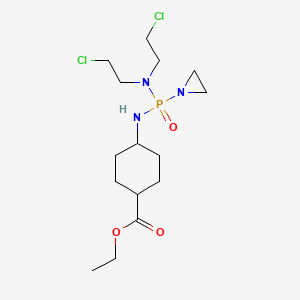



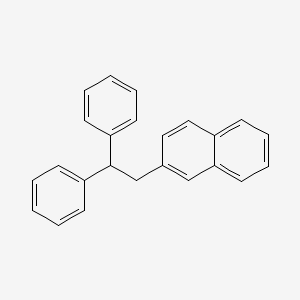
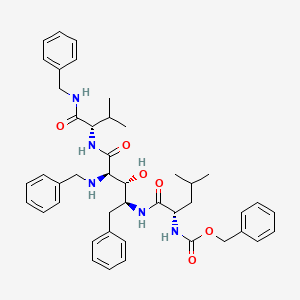
![1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B12717039.png)

